rac 4-Hydroxymethyl Ambrisentan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUAYPFMBRYSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Rac 4 Hydroxymethyl Ambrisentan
Precursor Compounds and Synthetic Routes
The synthesis of rac 4-Hydroxymethyl Ambrisentan (B1667022) is an intricate process that begins with precursors derived from the Ambrisentan core structure. The strategic introduction of a hydroxymethyl moiety onto the pyrimidine (B1678525) ring is a key transformation, requiring careful consideration of reaction pathways and conditions to achieve desired outcomes.
Derivation from Ambrisentan Scaffolds
The foundational structure for the synthesis of rac 4-Hydroxymethyl Ambrisentan is the Ambrisentan molecule itself or its immediate precursors. googleapis.com Ambrisentan, chemically known as (S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid, provides the essential diphenylpropanoic acid backbone and the pyrimidine ring system. googleapis.comnewdrugapprovals.org Synthetic approaches often involve modifying the methyl groups on the pyrimidine ring of an Ambrisentan-related structure.
Introduction of the Hydroxymethyl Moiety via Nucleophilic Substitution
A primary strategy for introducing the hydroxymethyl group involves a nucleophilic substitution reaction. This typically requires a precursor where one of the methyl groups on the pyrimidine ring is functionalized to be a good leaving group. For instance, bromination of a methyl group creates a reactive site susceptible to attack by a nucleophile delivering the hydroxymethyl group, such as a protected form of hydroxide.
Oxidation Reactions in Synthetic Pathways
Oxidation reactions are crucial in the synthesis of this compound, not for the introduction of the hydroxymethyl group itself, but often in the preparation of the carboxylic acid functionality within the parent molecule or in subsequent derivatization. For example, the synthesis of Ambrisentan often involves the oxidation of a precursor ester to the final carboxylic acid. googleapis.com
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound necessitates meticulous optimization of reaction conditions. This includes the choice of solvents, temperature, and catalysts. For instance, in related syntheses of Ambrisentan analogs, the use of specific bases and solvents is critical for driving the reaction to completion and minimizing side products. newdrugapprovals.org The purification of the final product often involves chromatographic techniques to isolate the desired compound from unreacted starting materials and byproducts, ensuring a high degree of purity. acs.org
Chemical Reactivity and Derivatization Potential
The hydroxymethyl group in this compound is a key functional handle that allows for a variety of chemical transformations, significantly expanding the potential for creating new derivatives.
Oxidation Reactions of the Hydroxymethyl Group to Carboxylic Acid Derivatives
A significant chemical transformation of the hydroxymethyl group is its oxidation to a carboxylic acid. This conversion can be achieved using various oxidizing agents. The resulting dicarboxylic acid derivative of Ambrisentan presents new opportunities for creating further analogs, such as esters and amides, by leveraging the reactivity of the newly formed carboxyl group. The selective oxidation of a primary alcohol, such as the hydroxymethyl group, in the presence of other functional groups within the molecule requires careful selection of the oxidant to avoid unwanted side reactions. beilstein-journals.orgrsc.org Biocatalytic methods, for example, have shown high chemoselectivity in the oxidation of aldehydes to carboxylic acids, which could be a potential two-step approach from the hydroxymethyl group. rsc.orgnih.gov
Reduction Reactions to Parent Ambrisentan Structure
The conversion of this compound back to its parent compound, Ambrisentan, involves the reduction of the hydroxymethyl group (-CH₂OH) to a methyl group (-CH₃). This transformation is a key step for confirming the metabolic pathway and for preparing Ambrisentan from its metabolite for research purposes. A common and effective method for this type of reduction is catalytic hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of this compound, the hydroxymethyl group is benzylic-like due to its attachment to the pyrimidine ring, making it susceptible to hydrogenolysis.
A plausible synthetic route for the reduction of this compound to Ambrisentan would involve the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction would likely be carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The palladium catalyst facilitates the cleavage of the C-OH bond and the subsequent addition of a hydrogen atom.
| Reactant | Reagents | Product | Reaction Type |
| This compound | H₂, Pd/C | Ambrisentan | Catalytic Hydrogenation / Hydrogenolysis |
This reduction is a crucial transformation as it formally reverses the metabolic oxidation process. The efficiency of this reaction would depend on factors such as catalyst loading, hydrogen pressure, temperature, and reaction time.
Substitution Reactions of the Hydroxymethyl Group
The hydroxymethyl group of this compound offers a site for various substitution reactions, allowing for the introduction of different functional groups. This can be valuable for creating a library of related compounds for further pharmacological testing or for the development of analytical probes. The primary strategy for substitution involves the conversion of the hydroxyl group into a better leaving group.
Conversion to Halides
A common approach to activate the hydroxymethyl group for nucleophilic substitution is its conversion to a halomethyl derivative. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard choices for converting primary alcohols to the corresponding chlorides and bromides, respectively.
The reaction of this compound with thionyl chloride would likely proceed in an inert solvent, possibly with a base like pyridine (B92270) to neutralize the HCl byproduct. This would yield rac 4-chloromethyl Ambrisentan. Similarly, treatment with phosphorus tribromide would afford rac 4-bromomethyl Ambrisentan.
| Reactant | Reagent | Intermediate Product | Reaction Type |
| This compound | Thionyl chloride (SOCl₂) | rac 4-Chloromethyl Ambrisentan | Halogenation |
| This compound | Phosphorus tribromide (PBr₃) | rac 4-Bromomethyl Ambrisentan | Halogenation |
Nucleophilic Substitution
Once the hydroxymethyl group is converted to a halomethyl group, it becomes an excellent electrophile for a variety of nucleophiles. This opens up a wide range of possible transformations. For instance, the resulting rac 4-halomethyl Ambrisentan can be reacted with nucleophiles such as amines, alkoxides, or cyanides to introduce new functionalities.
For example, reaction with an amine (R₂NH) could yield a rac 4-aminomethyl Ambrisentan derivative. Reaction with a methoxide (B1231860) source (e.g., sodium methoxide) would produce a rac 4-methoxymethyl Ambrisentan. These reactions would typically be carried out in a suitable polar aprotic solvent.
| Intermediate | Nucleophile | Final Product | Reaction Type |
| rac 4-Chloromethyl Ambrisentan | R₂NH (Amine) | rac 4-(Dialkylaminomethyl) Ambrisentan | Nucleophilic Substitution |
| rac 4-Bromomethyl Ambrisentan | NaOMe (Sodium Methoxide) | rac 4-Methoxymethyl Ambrisentan | Nucleophilic Substitution |
| rac 4-Chloromethyl Ambrisentan | NaCN (Sodium Cyanide) | rac 4-Cyanomethyl Ambrisentan | Nucleophilic Substitution |
These substitution reactions provide a versatile platform for modifying the structure of Ambrisentan at the 4-position of the pyrimidine ring, enabling the synthesis of a diverse array of derivatives for scientific investigation.
Molecular Pharmacology and Biochemical Mechanism of Action in Vitro/cellular Studies
Endothelin Receptor Binding Profiles and Selectivity (ETA vs. ETB)
The affinity of rac 4-Hydroxymethyl Ambrisentan (B1667022) for the endothelin A (ETA) and endothelin B (ETB) receptors has been evaluated to determine its potential for mediating endothelin-dependent signaling.
Direct binding studies have revealed that 4-hydroxymethyl ambrisentan, the primary cytochrome P450 metabolite of ambrisentan, exhibits a considerably lower affinity for both ETA and ETB receptors in comparison to the parent compound. fda.gov While specific K_i values for rac 4-Hydroxymethyl Ambrisentan are not widely reported, its potency has been quantified relative to ambrisentan. Ambrisentan itself shows a high affinity for the ETA receptor with a K_i of 0.63 nM and a lower affinity for the ETB receptor with a K_i of 48.7 nM. fda.gov The 4-hydroxymethyl metabolite is reported to be 64-fold less potent for ETA binding and 84-fold less potent for ETB binding. fda.gov
Based on this relative potency data, the estimated K_i values for this compound can be calculated as follows:
Estimated K_i for ETA: 0.63 nM * 64 ≈ 40.32 nM
Estimated K_i for ETB: 48.7 nM * 84 ≈ 4090.8 nM
These calculated values underscore the substantially reduced binding affinity of the metabolite at both receptor subtypes.
Table 1: Comparative Endothelin Receptor Binding Affinity
| Compound | Receptor | K_i (nM) | Relative Potency vs. Ambrisentan |
| Ambrisentan | ETA | 0.63 fda.gov | - |
| This compound | ETA | ~40.32 (calculated) | 64-fold less potent fda.gov |
| Ambrisentan | ETB | 48.7 fda.gov | - |
| This compound | ETB | ~4090.8 (calculated) | 84-fold less potent fda.gov |
Note: The K_i values for this compound are estimated based on the reported relative potency compared to ambrisentan.
Ambrisentan is recognized as a selective ETA receptor antagonist, with a selectivity of approximately 77-fold for the ETA over the ETB receptor. fda.gov In contrast, the calculated selectivity of this compound for the ETA receptor over the ETB receptor is approximately 101-fold (~4090.8 nM / ~40.32 nM). While this suggests a nominally higher selectivity ratio for the metabolite, the significantly diminished potency at both receptors indicates that it is unlikely to contribute substantially to the pharmacological effects of ambrisentan in humans. fda.gov
Modulation of Intracellular Signaling Pathways (in vitro)
While specific studies on the direct effects of this compound on intracellular signaling pathways are limited, the known mechanisms of its parent compound, ambrisentan, provide a framework for understanding the potential downstream consequences of endothelin receptor antagonism.
Activation of ETA receptors by endothelin-1 (B181129) typically leads to the activation of phospholipase C (PLC), which in turn triggers a cascade resulting in vasoconstriction. nih.gov As an endothelin receptor antagonist, ambrisentan blocks this pathway. drugbank.com Given the substantially lower receptor affinity of this compound, its capacity to inhibit PLC-mediated vasoconstriction is expected to be markedly reduced compared to the parent compound.
The mitogenic effects of endothelin-1, including cell proliferation, are mediated through the activation of protein kinase C (PKC). nih.gov Selective inhibition of the ETA receptor by ambrisentan has been shown to prevent protein kinase C-mediated cell proliferation. drugbank.com Due to its significantly lower potency, this compound is presumed to have a minimal impact on this pathway.
Enzymatic Biotransformation Pathways (in vitro/non-human systems)
In vitro studies using human liver microsomes and S9 fractions have elucidated the metabolic pathways leading to the formation of 4-hydroxymethyl ambrisentan. The primary route of metabolism for ambrisentan is glucuronidation, with oxidative metabolism occurring to a lesser extent. drugbank.com The hydroxylation of ambrisentan to form 4-hydroxymethyl ambrisentan is primarily catalyzed by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP3A5 and CYP2C19. drugbank.com Further metabolism of 4-hydroxymethyl ambrisentan can occur via glucuronidation. drugbank.com
Involvement of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19)
The initial and rate-limiting step in the metabolism of ambrisentan that leads to the formation of its 4-hydroxymethyl derivative is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing human liver microsomes have pinpointed CYP3A4 as the main catalyst for this hydroxylation reaction. The enzyme CYP2C19 has also been identified as a contributor to this metabolic process, although its role is considered secondary to that of CYP3A4. While other isoforms like CYP3A5 may have a minor role, the primary pathway proceeds through CYP3A4. This oxidative step is crucial as it introduces a hydroxyl group, rendering the molecule more polar and susceptible to subsequent phase II metabolism.
| Enzyme Family | Specific Enzyme | Role in Metabolism of this compound Precursor |
| Cytochrome P450 | CYP3A4 | Primary enzyme in the hydroxylation of ambrisentan |
| Cytochrome P450 | CYP2C19 | Secondary enzyme in the hydroxylation of ambrisentan |
Role of Uridine 5'-Diphosphate Glucuronosyltransferases (UGTs) (e.g., UGT1A9S, 2B7S, 1A3S)
Following its formation via CYP-mediated oxidation, this compound undergoes phase II metabolism, specifically glucuronidation. This reaction is catalyzed by Uridine 5'-diphosphate glucuronosyltransferases (UGTs). The process involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of the metabolite. This conjugation significantly enhances the water solubility of the compound, which is a critical step for its eventual excretion. While specific in vitro studies detailing the exact UGT isoforms responsible for the glucuronidation of 4-hydroxymethyl ambrisentan are not extensively documented in the provided results, glucuronidation is a confirmed major metabolic pathway. ontosight.ai Generally, UGTs such as UGT1A9, UGT2B7, and UGT1A3 are known to be involved in the glucuronidation of a wide array of drug metabolites. nih.gov
Formation of Glucuronidated Metabolites (e.g., 4-hydroxymethyl ambrisentan glucuronide)
The enzymatic action of UGTs on this compound results in the formation of 4-hydroxymethyl ambrisentan glucuronide. ontosight.ai This glucuronidated conjugate is a significant metabolite of ambrisentan found in circulation. The addition of the highly polar glucuronic acid group transforms the metabolite into a more readily excretable form, primarily via bile and urine. nih.gov This detoxification process is essential for preventing the accumulation of metabolic intermediates and facilitating the clearance of the drug from the body. nih.gov
Interactions with Membrane Transporter Proteins (in vitro)
The disposition and cellular concentration of this compound are influenced by its interaction with various membrane transporter proteins. These proteins, acting as gatekeepers at the cellular level, can affect its absorption, distribution, and elimination.
Substrate Affinity for P-glycoprotein (P-gp)
In vitro investigations have revealed that ambrisentan, the parent compound of this compound, is a substrate for the efflux transporter P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively pumps substrates out of cells, playing a significant role in drug disposition and multidrug resistance. While direct evidence for this compound as a P-gp substrate is not detailed in the provided search results, the established interaction of its precursor suggests a potential for similar engagement.
Interaction with Organic Anion Transport Proteins (OATP)
Ambrisentan has been identified in in vitro studies as a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.gov These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics from the bloodstream into liver cells. The interaction of ambrisentan with these uptake transporters is a key determinant of its hepatic clearance. Given that this compound is a major metabolite, it is plausible that it also interacts with these transporters, although specific in vitro data for the metabolite itself is not available in the provided search results.
| Transporter Protein | Interaction with Ambrisentan (Precursor) | Potential Implication for this compound |
| P-glycoprotein (P-gp) | Substrate | Potential for efflux from cells |
| OATP1B1 | Substrate | Potential for hepatic uptake |
| OATP1B3 | Substrate | Potential for hepatic uptake |
Advanced Analytical Method Development and Validation
Quantitative Determination Techniques
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as the definitive technique for the quantification of rac 4-Hydroxymethyl Ambrisentan (B1667022) in biological matrices. nih.gov Its superior resolution, speed, and sensitivity allow for precise measurement even at low concentrations. researchgate.net
A UPLC-MS/MS method has been specifically developed and validated for the simultaneous determination of Ambrisentan and its metabolite, (S)-4-hydroxymethyl ambrisentan, in rat plasma. nih.gov This method employs a reversed-phase C18 column for chromatographic separation, with detection carried out by a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for the analytes. nih.gov
A study investigating the herb-drug interaction of Ambrisentan successfully applied such a method. nih.gov While specific parameters for the racemic mixture are not detailed, the methodology for the (S)-enantiomer provides a clear blueprint.
Table 1: UPLC-MS/MS Method Parameters for (S)-4-Hydroxymethyl Ambrisentan Determination
| Parameter | Specification |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ion Source | Electrospray Ionization (ESI) |
| Ion Mode | Positive |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
Data derived from a study on the simultaneous determination of ambrisentan and (S)-4-hydroxymethyl ambrisentan. nih.govnih.gov
Validation is performed according to established regulatory guidelines to ensure the reliability of the analytical data. nih.govmdpi.com A bioanalytical validation study for Ambrisentan using UPLC-MS/MS established a linear concentration range of 0.1–200 ng/mL in plasma. nih.gov The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL. nih.gov
In a study quantifying (S)-4-hydroxymethyl ambrisentan, the method was proven to be accurate, precise, and reliable. nih.gov The recovery rates for both Ambrisentan and (S)-4-hydroxymethyl ambrisentan were reported to be between 91.51% and 109.62% across three quality control sample levels. nih.gov For the parent compound Ambrisentan, inter- and intra-batch precision and accuracy were within ≤±15%, with a recovery of 69.4% from plasma. nih.gov These validation results confirm the methods are reproducible and suitable for pharmacokinetic studies. nih.gov
Table 2: Method Validation Parameters
| Parameter | Finding | Source |
|---|---|---|
| Linearity | 0.1–200 ng/mL (for Ambrisentan) | nih.gov |
| LLOQ | 0.1 ng/mL (for Ambrisentan) | nih.gov |
| Recovery Rate | 91.51% - 109.62% (for (S)-4-Hydroxymethyl Ambrisentan) | nih.gov |
| Recovery Rate | 69.4% (for Ambrisentan) | nih.gov |
| Precision & Accuracy | ≤±15% (for Ambrisentan) | nih.gov |
Preparation and Application of Reference Standards
Reference standards are critical for the accuracy and consistency of analytical measurements in pharmaceutical research and quality control.
Reference standards of rac 4-Hydroxymethyl Ambrisentan are essential for a variety of applications, including analytical method development and validation. clearsynth.com They serve as the benchmark for quality control (QC) samples, which are used to assess the performance of an analytical run. nih.gov For instance, in a study of Ambrisentan's metabolism, QC samples containing (S)-4-hydroxymethyl ambrisentan at low, medium, and high concentrations were used to verify the accuracy and precision of the UPLC-MS/MS method during sample analysis. nih.gov The availability of well-characterized reference materials is a prerequisite for reliable quantification in both preclinical and clinical studies. clearsynth.com
For analytical methods intended to support regulatory filings, such as Abbreviated New Drug Applications (ANDA), the reference standards used must be of high purity and well-characterized. clearsynth.com Suppliers of chemical reference standards provide comprehensive characterization data to comply with regulatory guidelines. clearsynth.com While direct traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) monographs is not always explicitly stated for a specific metabolite, these high-quality standards are produced under stringent quality management systems to ensure their suitability for methods that must meet pharmacopeial requirements for accuracy and reliability. nih.govrjptonline.orgfda.gov
Stable Isotope Labeling for Research Applications
Stable isotope-labeled (SIL) compounds are powerful tools in quantitative bioanalysis. This compound-d3, a deuterated analog of the metabolite, is available as a certified reference material. lgcstandards.comscbt.com Its primary application is as an internal standard in mass spectrometry-based assays. clearsynth.com
In UPLC-MS/MS methods, a stable isotope-labeled internal standard is added to samples at a known concentration before processing. nih.gov Because the SIL analog is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, the method can correct for variations in sample preparation and instrument performance, thereby significantly improving the precision and accuracy of the quantification. nih.gov The use of deuterated Ambrisentan as an internal standard has been documented in validated bioanalytical methods, highlighting the importance of this approach for its metabolites as well. nih.gov
Synthesis and Characterization of Deuterated Analogs (e.g., -d3, -d5)
The synthesis of stable isotope-labeled analogs of this compound, such as the deuterated variants -d3 and -d5, is a critical step in the development of sensitive and specific bioanalytical methods. While detailed synthetic procedures are often proprietary and not extensively published in peer-reviewed literature, the general approach involves introducing deuterium (B1214612) atoms into specific positions of the molecule that are metabolically stable. These positions are chosen to ensure that the isotopic label is not lost during metabolic processes.
Commercially available deuterated analogs of this compound serve as essential reference materials for analytical laboratories. The characterization of these standards is fundamental to confirming their chemical identity, purity, and isotopic enrichment. Standard analytical techniques are employed for this purpose, including:
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the position of the deuterium labels within the molecular structure.
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the synthesized analog.
Below is a table summarizing the key characteristics of commercially available deuterated this compound analogs.
| Property | This compound-d3 | This compound-d5 |
| Chemical Name | 2-((4-(hydroxymethyl)-6-(methyl-d3)pyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid clearsynth.com | 2-{[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy}-3-methoxy-3,3-di(phenyl-d5)propanoic acid |
| CAS Number | 1287096-42-7 clearsynth.com | 1392210-85-3 clearsynth.com |
| Molecular Formula | C₂₂H₁₉D₃N₂O₅ clearsynth.com | C₂₂H₁₇D₅N₂O₅ |
| Molecular Weight | 397.44 g/mol clearsynth.com | 399.45 g/mol |
| Deuterium Incorporation | 3 | 5 |
Note: Detailed characterization data, such as specific NMR shifts and mass spectra, are typically provided in the Certificate of Analysis from the supplier.
Application as Internal Standards in Bioanalytical Assays
Deuterated analogs of this compound are invaluable as internal standards (IS) in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated internal standard with the non-labeled analyte allows for the correction of variability that may occur during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the quantification.
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of ambrisentan and its metabolite, (S)-4-hydroxymethyl ambrisentan, in plasma. While this specific study did not utilize a deuterated analog of the metabolite as an internal standard, it provides a robust framework for a bioanalytical assay where such a standard would be ideally applied. The principles of method validation for such assays are well-established.
The use of a stable isotope-labeled internal standard like this compound-d3 or -d5 is considered best practice in bioanalysis. The validation of a bioanalytical method using such an internal standard would typically involve the assessment of the following parameters:
Specificity and Selectivity: Ensuring that no endogenous components in the biological matrix interfere with the detection of the analyte or the internal standard.
Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range.
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Recovery: Assessing the extraction efficiency of the analyte and internal standard from the biological matrix.
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.
Stability: Assessing the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles, short-term and long-term storage, and post-preparative storage.
The following table outlines typical parameters for a bioanalytical assay for 4-Hydroxymethyl Ambrisentan, illustrating where a deuterated internal standard would be critical.
| Analytical Parameter | Description |
| Instrumentation | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard (IS) | This compound-d3 or -d5 |
| Sample Preparation | Protein precipitation or solid-phase extraction of plasma samples. |
| Chromatographic Separation | Reversed-phase chromatography to separate the analyte from other matrix components. |
| Mass Spectrometric Detection | Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the analyte and its deuterated internal standard. |
The development and validation of bioanalytical methods using deuterated internal standards are essential for generating high-quality data in clinical and non-clinical studies, ultimately contributing to a better understanding of the pharmacology of ambrisentan and its metabolites.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of the Hydroxymethyl Group on Biological Activity
The addition of a hydroxymethyl group to the ambrisentan (B1667022) scaffold has a significant impact on its biological activity. 4-Hydroxymethyl Ambrisentan is recognized as a primary metabolite of ambrisentan, formed through oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2C19. fda.gov
Impact of Stereochemistry on Receptor Binding and Potency
Ambrisentan possesses a chiral center at the α-carbon of the propanoic acid side chain. Consequently, 4-Hydroxymethyl Ambrisentan also exists as enantiomers. The stereochemistry at this chiral center is crucial for its interaction with the endothelin receptors.
The commercially available therapeutic agent, ambrisentan, is the (S)-enantiomer. Patent literature concerning the metabolites of ambrisentan indicates that the optically active metabolites also possess the (S)-configuration around the asymmetric carbon. google.com This suggests that the metabolic processes are stereospecific and that the (S)-enantiomer is the biologically relevant isomer for both the parent drug and its metabolites. google.comdrugbank.com
While direct comparative binding studies of the (R) and (S) enantiomers of 4-Hydroxymethyl Ambrisentan are not extensively detailed in publicly available literature, the established high stereoselectivity of the endothelin receptor for ambrisentan implies that the (S)-enantiomer of 4-Hydroxymethyl Ambrisentan would be the more active form, albeit significantly less potent than (S)-ambrisentan itself. The racemic mixture, rac 4-Hydroxymethyl Ambrisentan, would therefore be expected to have a potency that is at least half that of the pure (S)-enantiomer of the metabolite, assuming the (R)-enantiomer is inactive.
Computational Approaches in SAR Elucidation
Computational chemistry has become an invaluable tool for understanding the structure-activity relationships of drug candidates without the need for exhaustive synthesis and testing.
Molecular docking studies have provided insights into the binding mode of ambrisentan within the endothelin A (ETA) receptor. These simulations reveal that the methyl groups on the pyrimidine (B1678525) ring of ambrisentan fit into a hydrophobic pocket formed by specific amino acid residues, including V169, L259, Y263, and H323, which helps to stabilize the binding of the antagonist within the receptor.
For 4-Hydroxymethyl Ambrisentan, the introduction of a polar hydroxymethyl group in place of one of the methyl groups on the pyrimidine ring would alter these hydrophobic interactions. This change could disrupt the snug fit observed with ambrisentan, potentially leading to a less stable binding orientation and, consequently, lower receptor affinity. This computational insight aligns with the experimental data showing reduced potency for the hydroxylated metabolite. fda.gov
| Interaction Type | Interacting Residues in ETA Receptor |
|---|---|
| Hydrophobic Interactions (Pyrimidine Ring) | V169, L259, Y263, H323 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
While QSAR studies have been conducted for various classes of pyrimidine-based endothelin receptor antagonists, specific QSAR models that include this compound as part of their training or test set are not widely reported in the scientific literature. The development of such a model would require a dataset of structurally similar compounds with corresponding biological activity data. The significant drop in potency observed with the single hydroxymethyl substitution, however, underscores the sensitivity of the pyrimidine moiety to structural changes and highlights it as a critical component for receptor interaction.
Preclinical Investigative Research in Vitro/non Human Cellular and Tissue Models
Cell-Based Assays for Receptor Antagonist Activity
rac 4-Hydroxymethyl Ambrisentan (B1667022) is an oxidative metabolite of Ambrisentan, formed to a lesser extent than the direct glucuronide conjugate of the parent drug. nih.govnih.gov The formation is mediated by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2C19. nih.gov
While specific cell-based assays detailing the endothelin receptor antagonist activity of rac 4-Hydroxymethyl Ambrisentan are not described in the reviewed literature, the parent compound, Ambrisentan, has been thoroughly characterized. As an endothelin receptor antagonist, Ambrisentan demonstrates high affinity and selectivity for the endothelin type-A (ETᴀ) receptor over the endothelin type-B (ETʙ) receptor. nih.gov This selectivity is a key feature of its mechanism of action, as it inhibits ETᴀ-mediated vasoconstriction and cell proliferation while preserving ETʙ-mediated functions like vasodilation and clearance of endothelin-1 (B181129). drugbank.comtga.gov.au
One study noted that as a derivative, 4-Hydroxymethyl Ambrisentan may exhibit pharmacological activities similar to Ambrisentan, but affirmed that such properties would require dedicated evaluation. ontosight.ai In studies using human ventricular myocyte-derived ETᴀ and ETʙ receptors, the parent compound Ambrisentan was shown to be a potent and highly selective inhibitor of the ETᴀ receptor. nih.gov
Table 1: Receptor Binding Affinity of Parent Compound Ambrisentan
This table presents data for the parent compound, Ambrisentan, as specific data for this compound was not available in the reviewed literature.
| Compound | Receptor | Assay System | Binding Affinity (Kᵢ) | Selectivity (ETᴀ vs ETʙ) | Source |
|---|---|---|---|---|---|
| Ambrisentan | ETᴀ | Human Ventricular Myocyte-Derived Receptors | ~0.011 nM | >4000:1 | nih.gov |
| Ambrisentan | ETʙ | Human Ventricular Myocyte-Derived Receptors | Not specified |
Studies in Isolated Organ or Tissue Preparations (if applicable and non-human)
No preclinical studies utilizing this compound in isolated non-human organ or tissue preparations, such as vascular rings or isolated heart tissues, were identified in the course of this review. Research in this area has focused on the parent compound, Ambrisentan, to characterize its functional antagonism of endothelin-induced vasoconstriction.
Mechanistic Investigations in Relevant Biological Systems (non-human, non-clinical)
The primary mechanistic role identified for this compound is as a product of the phase I metabolic pathway of Ambrisentan. nih.gov In vitro metabolism studies using rat liver microsomes and rat and human liver S9 fractions have confirmed the formation of hydroxylated metabolites, including 4-Hydroxymethyl Ambrisentan. nih.gov
The mechanism of action for the parent compound, Ambrisentan, involves the selective blockade of ETᴀ receptors. tga.gov.au This prevents the binding of the potent vasoconstrictor peptide endothelin-1, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and smooth muscle cell proliferation. drugbank.comnih.gov While it is plausible that this compound could have some activity at the endothelin receptor, specific mechanistic investigations to confirm or quantify this activity have not been published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
